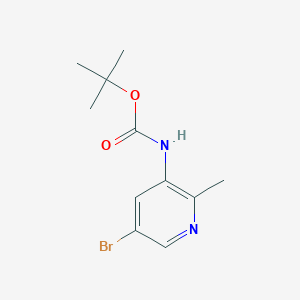

3-(BOC-Amino)-5-bromopicoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(BOC-Amino)-5-bromopicoline is a compound that involves the use of Boc (tert-butyl carbamate) as a protecting group for amino functions . The Boc group plays a pivotal role in the synthesis of multifunctional targets, and it’s often used in the context of amino functions . It’s also used as an alkylating reagent for the synthesis of various compounds .

Synthesis Analysis

The synthesis of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleoph科学的研究の応用

Nonlinear Optical (NLO) Materials

The molecule 3-amino-4-(Boc-amino)pyridine, which is structurally similar to 3-(BOC-Amino)-5-bromopicoline, has been studied for its nonlinear optical (NLO) properties . The dipole moment (μ) and first hyperpolarizability (β) values of the molecule suggest that it could be a good candidate as an NLO material . NLO materials have potential applications in optoelectronics, such as optical communication, optical computing, optical switching, optical modulation, and optical logic .

Pharmaceutical and Medicinal Research

Aminopyridines, which include molecules like 3-(BOC-Amino)-5-bromopicoline, are important in pharmaceutical and medicinal research . For example, 4-Aminopyridine and 3,4-diaminopyridine have been used in the treatment of cerebellar and ocular motor disorders, multiple sclerosis, and Lambert–Eaton myasthenic syndrome . Additionally, 3,4-Diaminopyridine and its derivatives possess antiviral, antimicrobial, and cytotoxic activities .

BOC Protection of Amines

The BOC group in 3-(BOC-Amino)-5-bromopicoline is used for the protection of amines . This is a crucial step in many synthetic applications, especially in the synthesis of biologically active molecules. The BOC protection is often carried out in catalyst and solvent-free media under mild reaction conditions, making it an eco-friendly process .

Tag Carriers in Biochemical Research

As a lysine residue, its 3-amino group is often used for carrying a tag moiety such as a fluorescent dye, a quencher, or biotin . This allows for the tracking and studying of the molecule in various biochemical processes.

特性

IUPAC Name |

tert-butyl N-(5-bromo-2-methylpyridin-3-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O2/c1-7-9(5-8(12)6-13-7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZEYTKWKUSLYOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)Br)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(BOC-Amino)-5-bromopicoline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(4-Chlorophenyl)-2-oxoethoxy]benzamide](/img/structure/B2630957.png)

![N-(4-(trifluoromethoxy)benzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2630960.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2630961.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2630966.png)

amino}-1-(4-phenylmethanesulfonylpiperazin-1-yl)ethan-1-one](/img/structure/B2630970.png)

![5-bromo-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)thiophene-2-sulfonamide](/img/structure/B2630971.png)

![N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-(2-fluorobenzyl)ethanediamide](/img/structure/B2630972.png)